molecular formula C17H19N3O7 B568225 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose CAS No. 120143-22-8

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose

Cat. No.: B568225
CAS No.: 120143-22-8
M. Wt: 377.353
InChI Key: WLSQDUZXMHIZCA-BOEXNKMNSA-N
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Description

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is a synthetic carbohydrate derivative. It is characterized by the presence of acetyl, azido, and toluoyl groups attached to a ribofuranose sugar moiety. This compound is often used as an intermediate in the synthesis of various bioactive molecules, including antiviral drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide:

    p-Toluoyl Chloride: Used for toluoylation.

    Hydrogen and Palladium Catalyst: Used for the reduction of the azido group.

    Acidic or Basic Conditions: Used for deprotection reactions

Major Products Formed

Scientific Research Applications

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose involves its conversion to bioactive molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These linkages can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose: Similar structure but lacks the azido and toluoyl groups.

    1,2-DI-O-Acetyl-3-azido-3-deoxy-D-ribofuranose: Similar structure but lacks the toluoyl group.

Uniqueness

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is unique due to the presence of both azido and toluoyl groups, which enhance its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of complex bioactive molecules .

Properties

IUPAC Name

[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7/c1-9-6-4-5-7-12(9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSQDUZXMHIZCA-BOEXNKMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120143-22-8
Record name 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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